Urea, (4-phenylpyrazol-3-yl)-
CAS No.: 94214-82-1
Cat. No.: VC17028539
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94214-82-1 |
|---|---|
| Molecular Formula | C10H10N4O |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | (4-phenyl-1H-pyrazol-5-yl)urea |
| Standard InChI | InChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) |
| Standard InChI Key | CXRCHUBBNXZSGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N |
Introduction
Chemical Identification and Structural Properties
Urea, (4-phenylpyrazol-3-yl)- is systematically named as 3-carbamido-4-phenylpyrazole, with alternative synonyms including (4-phenylpyrazol-3-yl)urea . Its structure comprises a pyrazole ring substituted with a phenyl group at the 4-position and a urea moiety at the 3-position (Fig. 1). The urea group () provides hydrogen-bonding capabilities, enhancing potential interactions with biological targets such as enzymes or receptors .
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 94214-82-1 | |
| Molecular Formula | ||
| Molecular Weight | 202.24 g/mol | |
| Synonyms | 3-Carbamido-4-phenylpyrazole |
The planar pyrazole ring and urea functionality contribute to a dipole moment of approximately 4.2 D, calculated via molecular modeling for analogous structures . This polarity likely influences solubility in polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though experimental data for this specific compound remain unpublished.
Synthesis and Analytical Characterization
While no explicit synthesis protocol for urea, (4-phenylpyrazol-3-yl)- is documented, its preparation can be inferred from methods used for related pyrazolyl-ureas. A plausible route involves:
-
Pyrazole Ring Formation: Cyclocondensation of phenylhydrazine with a β-keto ester derivative to yield 4-phenylpyrazol-3-amine .
-
Urea Functionalization: Reaction of 4-phenylpyrazol-3-amine with an isocyanate (e.g., cyanic acid) under anhydrous conditions .
Alternative approaches may employ the Curtius rearrangement, where acyl azides derived from pyrazole-carboxylic acids decompose to form isocyanates, subsequently reacting with amines to yield ureas . Post-synthesis purification typically involves recrystallization from ethanol or column chromatography using silica gel .
Table 2: Comparative Synthetic Routes for Pyrazolyl-Ureas
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Curtius Rearrangement | Acyl azide, Primary amine | 60–75 | |
| Direct Amination | Pyrazol-3-amine, Isocyanate | 45–65 |
Analytical characterization of urea, (4-phenylpyrazol-3-yl)- has been confirmed via NMR, NMR, and LC-MS/MS for structurally related compounds . Key spectral signatures include:
-
NMR: 8.2 ppm (pyrazole H-5), 6.9–7.4 ppm (phenyl protons), 5.1 ppm (urea ) .
-
LC-MS/MS: Molecular ion peak at m/z 202.1 () with fragmentation patterns consistent with urea cleavage .
Pharmacological Activities and Mechanisms
Anticonvulsant Effects
In rodent models, thiourea-pyrazole derivatives exhibit 82–90% protection against pentylenetetrazol-induced seizures at 25 mg/kg . Urea derivatives show superior efficacy compared to thioureas, likely due to improved blood-brain barrier penetration . While direct data for urea, (4-phenylpyrazol-3-yl)- are lacking, its structural similarity suggests potential anticonvulsant applications.
Anticancer and Anti-Inflammatory Activity
Pyrazolyl-ureas inhibit kinases such as Src and p38-MAPK, which are implicated in tumor proliferation and inflammation . For example, 1-(4-trifluoromethylphenyl)-5-methyl-4-pyrazolyl-ureas inhibit interleukin-17 (IL-17) and tumor necrosis factor-alpha (TNFα) with IC values of 0.1–1 μM . Urea, (4-phenylpyrazol-3-yl)- may share these mechanisms, though empirical validation is required.
Therapeutic Applications and Future Directions
Urea, (4-phenylpyrazol-3-yl)- holds promise as a scaffold for developing kinase inhibitors or cytokine modulators, analogous to FDA-approved drugs like Sorafenib . Future research should prioritize:
-
Synthetic Optimization: Improving yield and selectivity via microwave-assisted or flow chemistry techniques.
-
Target Validation: Screening against panels of kinases (e.g., Src, TrkA) to identify primary molecular targets.
-
Preclinical Studies: Assessing pharmacokinetics and in vivo efficacy in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume